molecular formula C8H8INO B171803 N-(4-Iodophenyl)acetamide CAS No. 622-50-4

N-(4-Iodophenyl)acetamide

Cat. No. B171803
CAS RN: 622-50-4
M. Wt: 261.06 g/mol
InChI Key: SIULLDWIXYYVCU-UHFFFAOYSA-N
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Description

N-(4-Iodophenyl)acetamide, also known as 4-Iodoacetanilide, is a chemical compound with the molecular formula C8H8INO . It has a molecular weight of 261.06 g/mol . The IUPAC name for this compound is N-(4-iodophenyl)acetamide .


Molecular Structure Analysis

The molecular structure of N-(4-Iodophenyl)acetamide consists of an acetamide group (CH3CONH-) attached to the para position of an iodinated phenyl group . The InChI code for this compound is 1S/C8H8INO/c1-6(11)10-8-4-2-7(9)3-5-8/h2-5H,1H3,(H,10,11) .


Physical And Chemical Properties Analysis

N-(4-Iodophenyl)acetamide has a molecular weight of 261.06 g/mol . Its computed XLogP3 value is 2.7 , which is a measure of its lipophilicity. More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Medicinal Chemistry

  • Field : Medicinal Chemistry
  • Application : Acetamide derivatives, such as phenoxy acetamide and its derivatives (chalcone, indole, and quinoline), have been investigated for their potential therapeutic applications . These compounds are of interest in medicinal chemistry, which combines chemistry and pharmacology to design and develop new pharmaceutical compounds .
  • Methods : Various chemical techniques and computational chemistry applications are used to study the utilization of these drugs and their biological effects . The focus is on the effects of synthetic, semi-synthetic, and natural biologically active substances based on molecular interactions in terms of molecular structure with triggered functional groups or specific physicochemical properties .
  • Results : The review of the literature on the chemical diversity of phenoxy acetamide and its derivatives in the molecular framework provides complete information regarding pharmacologically interesting compounds of widely different composition . This literature review may provide an opportunity for chemists to design new derivatives of phenoxy acetamide and its derivatives that proved to be successful agents in terms of safety and efficacy to enhance life quality .

Industrial Chemistry

  • Field : Industrial Chemistry
  • Methods : A one-pot synthesis is proposed based on the reductive carbonylation of nitrobenzene catalyzed by Pd (II)-complexes . The selectivity towards the possible products strongly depends on the ligands on the Pd (II)-catalyst, but also by the nature of the solvent .
  • Results : Under optimized reaction conditions, it was possible to produce N-(4-hydroxyphenyl)acetamide with an 85 mol % of selectivity in approximately 5 hours .
  • “N-(4-Iodophenyl)acetamide” is a chemical compound with the CAS Number: 622-50-4 . It’s a solid substance stored at room temperature under an inert atmosphere .
  • It’s important to note that the safety information for this compound includes hazard statements H315, H319, and H335, and precautionary statements P261, P305+P351+P338 . This indicates that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Therefore, it’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to rinse cautiously with water for several minutes in case of contact with eyes .
  • “N-(4-Iodophenyl)acetamide” is a chemical compound with the CAS Number: 622-50-4 . It’s a solid substance stored at room temperature under an inert atmosphere .
  • It’s important to note that the safety information for this compound includes hazard statements H315, H319, and H335, and precautionary statements P261, P305+P351+P338 . This indicates that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Therefore, it’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to rinse cautiously with water for several minutes in case of contact with eyes .

Safety And Hazards

According to the safety data sheet, N-(4-Iodophenyl)acetamide is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to wear personal protective equipment, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .

Relevant Papers Relevant papers on N-(4-Iodophenyl)acetamide include studies on its molecular structure , as well as a study on the synthesis and characterization of a related compound . More detailed analysis of these papers may provide further insights into the properties and potential applications of N-(4-Iodophenyl)acetamide.

properties

IUPAC Name

N-(4-iodophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO/c1-6(11)10-8-4-2-7(9)3-5-8/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIULLDWIXYYVCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7060752
Record name Acetamide, N-(4-iodophenyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Iodophenyl)acetamide

CAS RN

622-50-4
Record name N-(4-Iodophenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=622-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Iodoacetanilide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622504
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Iodoacetanilide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2161
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetamide, N-(4-iodophenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acetamide, N-(4-iodophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7060752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Iodoaniline (11.0 g, 50.4 mmol) was dissolved in 60 mL of ethyl acetate and the solution was added with 10 mL of acetic anhydride (10.8 g, 106 mmol) and 7.8 mL of pyridine (7.65 g, 99.4 mmol), and the mixture was stirred at room temperature for 2 hours with an equipment of a CaCl2 tube. A solvent was evaporated under reduced pressure to obtain 4-iodoacetanilide (yield: 13.0 g, percent yield: 99.0%).
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
7.8 mL
Type
reactant
Reaction Step Two
Yield
99%

Synthesis routes and methods II

Procedure details

To a solution of 4-Iodo-aniline (15 g, 69 mmol) in dry CH2Cl2 (100 ml) was added acetic anhydride(14.09 g, 138 mmol) at room temperature, the reaction mixture was then stirred for 2 hr. The gray color precipitate formed during the reaction was filtered, washed with ether and collected, the mother solution was concentrated to dryness and AcOEt was added, the resulting precipitate was filtered, washed with ether and combined with the previous solid as the desired product (15.95 g, 88.7%).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
14.09 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 4-iodoaniline (20.00 g, 90.0 mmol, 1.0 equiv) triethylamine (38.4 ml, 274 mmol, 3.0 equiv) and CH2Cl2 (200 ml) was cooled to 0° C. Acetic anhydride (26.0 ml, 270 mmol, 3.0 equiv) was added drop wise. The reaction mixture was stirred at 0° C. for 10 min, and at rt for 2 h. The volatile materials were removed under vacuum, and the solid residue was dissolved in 30 ml of hot CH2Cl2. The solution was left to stand in a freezer for 72 h. The separated solid was filtered out and dried under vacuum to give N-(4-iodophenyl)acetamide (20.35 g, 86.6%). 1H NMR (CDCl3) δ 7.58–7.28 (d, 2H), 7.25–7.23 (d, 2H), 2.15 (s, 3H).
Quantity
38.4 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
87
Citations
S Fortin, E Moreau, J Lacroix, MF Côté… - European journal of …, 2010 - Elsevier
Seven subsets of aromatic urea and amide analogues of N-phenyl-N′-(2-chloroethyl)ureas (CEU) have been synthesized by nucleophilic addition of 3-chloropropylisocyanate, 2-…
Number of citations: 24 www.sciencedirect.com
N Itoh, T Sakamoto, E Miyazawa… - The Journal of Organic …, 2002 - ACS Publications
The reaction of anilides with phenyliodine(III) bis(trifluoroacetate) (PIFA) in trifluoroacetic acid (TFA), TFA−CHCl 3 , or hexafluoroisopropyl alcohol (HFIP) is described. When the acyl …
Number of citations: 88 pubs.acs.org
C Zhang, J Liu, C Xia - Organic & Biomolecular Chemistry, 2014 - pubs.rsc.org
A series of aryl-palladium-NHC compounds was prepared according to the reported methods and their catalytic activity in the carbonylation of aryl iodides to synthesize α-keto amides …
Number of citations: 48 pubs.rsc.org
C He, C Chen, J Cheng, C Liu, W Liu, Q Li… - Angewandte …, 2008 - Wiley Online Library
Transition-metal-catalyzed aryl Csp2ÀN bond formation has been intensively studied over the past decade because of the importance of the amines and their derivatives in chemistry …
Number of citations: 140 onlinelibrary.wiley.com
G Stojković, M Novič, I Kuzmanovski - Chemometrics and Intelligent …, 2010 - Elsevier
In this work counter-propagation artificial neural networks (CPANN) were used as a tool for development of interpretable quantitative structure–property relationship (QSPR) models for …
Number of citations: 7 www.sciencedirect.com
C Jiang, J Shi, L Liao, L Zhang, J Liu, Y Wang… - …, 2020 - Wiley Online Library
In this study, 22 novel compounds were designed and synthesized by acetamide bridge chains, among which 5 a–5 k were monosubstituted compounds, and 6 a–6 k were disubstituted…
MM Ghorab, AM Soliman, S Bua, CT Supuran - Bioorganic Chemistry, 2021 - Elsevier
A library of iodoquinazolinones endowed with benzenesulfonamide moiety was designed and synthesized as human carbonic anhydrase (hCA) inhibitors. Compounds 4–17 showed …
Number of citations: 11 www.sciencedirect.com
P Hrobárik, V Hrobáriková, I Sigmundová… - The Journal of …, 2011 - ACS Publications
A series of dipolar and octupolar triphenylamine-derived dyes containing a benzothiazole positioned in the matched or mismatched fashion have been designed and synthesized via …
Number of citations: 153 pubs.acs.org
PG Baraldi, MA Tabrizi, D Preti, A Bovero… - Journal of medicinal …, 2004 - ACS Publications
Here we report the synthesis of 8-heterocycle-substituted xanthines as potent and selective A 2B adenosine receptor antagonists. The structure−activity relationships (SAR) of the …
Number of citations: 133 pubs.acs.org
Q Xing, H Lv, C Xia, F Li - Chemistry–A European Journal, 2015 - Wiley Online Library
A copper‐catalyzed CC bond cleavage reaction of 1,3‐dicarbonyl compounds with 2‐iodoanilines was developed. In this process, the ortho effect played an important role in the …

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